molecular formula C31H39NO B13128775 (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol CAS No. 921754-95-2

(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol

Cat. No.: B13128775
CAS No.: 921754-95-2
M. Wt: 441.6 g/mol
InChI Key: LBIOTSYQAVFMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” is a complex organic compound with the following structural formula:

C25H35NO\text{C}_{25}\text{H}_{35}\text{NO} C25​H35​NO

It contains a fluorenylmethoxy group, which is often employed in peptide synthesis as a protecting group for the amine functionality

Preparation Methods

Synthetic Routes:: The synthetic routes for “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” involve the coupling of a fluorenylpyridine derivative with an appropriate alcohol. One common approach is the reaction between 2-(9,9-dihexyl-9H-fluoren-2-yl)pyridine and methanol under suitable conditions.

Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. Detailed process parameters and conditions are proprietary and may not be widely available.

Chemical Reactions Analysis

Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohol or amine.

    Substitution: The pyridine ring can undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Aldehydes or carboxylic acids.
  • Reduction: Alcohols or amines.

Scientific Research Applications

Chemistry::

  • As a building block in organic synthesis.
  • Fluorescent labeling in chemical biology.
Biology and Medicine::
  • Potential use in drug discovery due to its unique structure.
  • Fluorescent probes for cellular imaging.
Industry::
  • Materials science applications (e.g., OLEDs, polymers).

Mechanism of Action

The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

CAS No.

921754-95-2

Molecular Formula

C31H39NO

Molecular Weight

441.6 g/mol

IUPAC Name

[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3

InChI Key

LBIOTSYQAVFMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.